Unguisin B
Description
This compound has been reported in Aspergillus unguis with data available.
Structure
2D Structure
Properties
IUPAC Name |
(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCFDPSTGTYYBQ-MDODTGCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unguisin B: Contextual Overview in Academic Research
Introduction to the Unguisin Family of Fungal Cyclic Heptapeptides
The unguisins constitute a small family of cyclic heptapeptides primarily isolated from Aspergillus species, including marine-derived strains of Emericella unguis (anamorph Aspergillus unguis) researchgate.nettebubio.comglpbio.commdpi.comnih.gov. These compounds are characterized by a macrocyclic structure formed by seven amino acid residues linked by peptide bonds. The study of unguisins contributes to the broader understanding of fungal peptides, a class of metabolites known for their complex structures and varied biological activities, such as immunosuppressant cyclosporin (B1163) A and antifungal echinocandins mdpi.com.
Occurrence of Non-Proteinogenic Amino Acids (e.g., γ-Aminobutyric Acid)
A defining characteristic of the unguisin family is the incorporation of non-proteinogenic amino acids into their cyclic structure. The most prominent example is the consistent presence of γ-aminobutyric acid (GABA) at position 7 of the heptapeptide (B1575542) ring researchgate.nettebubio.comglpbio.commdpi.combeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.net. GABA is a four-carbon amino acid that is not typically found in proteins synthesized through ribosomal pathways. Its inclusion in the unguisin structure, which is assembled by non-ribosomal peptide synthetases (NRPS), contributes to the unique chemical and conformational properties of these peptides mdpi.comnih.gov. Other non-proteinogenic amino acids, such as β-methylphenylalanine (βMePhe) and kynurenine (B1673888) (Kyn), have also been observed at variable positions (2-6) in some unguisin congeners, further enhancing the structural diversity within the family beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org.
Significance of D-Amino Acid Residues in Unguisin Structures
The presence of D-amino acid residues is another significant structural feature of unguisins. These peptides can incorporate up to five D-amino acids beilstein-journals.orgnih.govresearchgate.net. For instance, Unguisin B is reported to contain D-valine, D-alanine, and D-tryptophan residues, in addition to L-leucine and GABA bioaustralis.combioaustralis.com. The incorporation of D-amino acids, which have a different stereochemistry compared to the L-amino acids commonly found in ribosomal peptides, is facilitated by enzymes like alanine (B10760859) racemase (UngC) in the biosynthetic pathway mdpi.combeilstein-journals.orgnih.govnih.gov. The presence of D-amino acids influences the peptide's backbone conformation, stability against proteolysis, and potential interactions with chiral biological molecules, contributing to the distinct properties of unguisins.
Historical Perspective of this compound Research
The study of unguisins, including this compound, has evolved since their initial discovery, driven by advancements in isolation techniques, structural elucidation methods, and genetic analysis.
Timeline of Key Discoveries and Characterizations
Unguisins A and B were first reported in 1999, isolated from the marine-derived fungus Emericella unguis by Malmstrom and colleagues bioaustralis.combioaustralis.comcaymanchem.com. This initial discovery marked the identification of a new class of fungal cyclic heptapeptides containing GABA. Subsequent research has led to the isolation and characterization of numerous other unguisin congeners from various Aspergillus species researchgate.netmdpi.combeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org. Techniques such as 1D and 2D NMR spectroscopy, high-resolution mass spectrometry (HRESIMS), and Marfey's method have been crucial in determining the structures and absolute configurations of the amino acid residues within these peptides beilstein-journals.orgnih.govbeilstein-journals.org. More recently, the identification and characterization of the biosynthetic gene clusters (BGCs) responsible for unguisin production, particularly the ung cluster encoding the non-ribosomal peptide synthetase (NRPS) UngA, have provided significant insights into how these complex molecules are assembled by fungi mdpi.combeilstein-journals.orgnih.govnih.govacs.org.
Evolution of Academic Research Interests in this compound and Related Compounds
Academic research interests in this compound and related unguisins have evolved from initial efforts focused on their isolation and structural characterization to investigations into their biosynthesis and potential biological activities. Early studies primarily aimed at identifying new members of this family and elucidating their unique structural features, including the presence of GABA and D-amino acids researchgate.netglpbio.comresearchgate.netbioaustralis.comcaymanchem.com. As analytical techniques advanced, research expanded to include detailed spectroscopic analysis and stereochemical determination beilstein-journals.orgnih.govbeilstein-journals.org. More recent research has leveraged genomics and molecular biology to understand the enzymatic machinery involved in unguisin biosynthesis, particularly the role of NRPS enzymes and tailoring enzymes like racemases mdpi.combeilstein-journals.orgnih.govnih.govacs.org. While some unguisins have shown preliminary biological activities, such as moderate effects against Staphylococcus aureus for Unguisins A and C, and anion binding properties for Unguisin A, the biological functions of many unguisins, including this compound, are still under investigation researchgate.netmdpi.combeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org. The discovery of new congeners through genome mining continues to expand the known diversity of this peptide family, fueling ongoing research into their potential roles in fungal ecology and their possible applications. mdpi.combeilstein-journals.orgnih.govnih.gov
Isolation and Initial Characterization in Research Contexts
Source Microorganisms and Ecological Niches
Unguisin B has been isolated from fungi occupying distinct ecological niches, primarily as symbionts of marine organisms or as endophytes within terrestrial plants. These environments are known hotspots for microbial biodiversity and the production of unique secondary metabolites.
Fungi associated with marine life are a prolific source of novel chemical compounds. This compound, along with its analogue Unguisin A, was first reported from a marine-derived strain of Emericella unguis researchgate.net. This fungus exists as a symbiont, and its metabolic output includes this complex peptide. The genus Aspergillus, closely related to Emericella, is also a known producer. Strains of Aspergillus unguis, isolated as endophytic fungi from marine sponges such as Aaptos suberitoides, have been identified as sources of bioactive compounds, highlighting the potential of these marine symbiotic relationships for discovering novel molecules nih.gov. While some studies on marine-derived Aspergillus species like Aspergillus candidus have led to the isolation of other unguisins (A, E, F, and K), this underscores the capability of marine-associated Aspergillus fungi to synthesize this class of peptides mdpi.comnih.govnih.gov.
Endophytic fungi, which reside within the tissues of living plants without causing apparent disease, are another significant reservoir of natural products. This compound has been successfully isolated from solid cultures of the endophytic fungus Aspergillus heteromorphus (strain CBS 117.55) beilstein-journals.orgbeilstein-journals.org. In one such study, cultivation of this fungus on a rice solid medium yielded an organic-soluble extract from which this compound was isolated alongside a new congener, Unguisin J beilstein-journals.orgnih.gov. This demonstrates that the biosynthetic machinery for this compound is not limited to marine-derived fungi but is also present in terrestrial endophytic strains.
| Source Type | Fungal Species | Specific Strain | Ecological Niche | Associated Organism | Isolated Compounds |
| Marine-Derived | Emericella unguis | Not Specified | Symbiont | Marine | Unguisin A, this compound, Unguisin C |
| Marine-Derived | Aspergillus unguis | WR8 | Endophyte | Marine Sponge (Aaptos suberitoides) | Bioactive secondary metabolites |
| Endophytic | Aspergillus heteromorphus | CBS 117.55 | Endophyte | Terrestrial Plant | This compound, Unguisin J |
Analytical Methodologies for Isolation and Identification
The process of isolating this compound from crude fungal extracts and determining its precise chemical structure requires a combination of advanced analytical techniques. These methodologies are essential for separating the compound from a complex mixture of metabolites and for elucidating its atomic composition, connectivity, and stereochemistry.
Chromatography is the cornerstone of purification for natural products like this compound. High-Performance Liquid Chromatography (HPLC) is particularly crucial. In the isolation of this compound from Aspergillus heteromorphus, researchers employed a multi-step chromatographic process beilstein-journals.orgbeilstein-journals.org. The initial fractionation of the crude extract was performed using preparative HPLC coupled with a photodiode array (PDA) and an evaporative light scattering detector (ELSD) beilstein-journals.org. This allowed for the separation of the extract into multiple fractions based on the physicochemical properties of the constituent molecules. Subsequently, the fractions containing this compound were subjected to further purification using semi-preparative HPLC, leading to the isolation of the pure compound beilstein-journals.orgbeilstein-journals.org.
Once purified, the definitive structure of this compound is determined using spectroscopic methods. Mass spectrometry provides information about the molecular weight and elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound beilstein-journals.orgbeilstein-journals.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise arrangement of atoms. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, reveal the types and numbers of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, including HSQC, HMBC, and COSY, are then used to establish the connectivity between these atoms, allowing for the complete assembly of the planar structure beilstein-journals.orgbeilstein-journals.org. The identification of known compounds like this compound is often confirmed by comparing its ¹H and ¹³C NMR data with previously reported values beilstein-journals.orgnih.gov.
| Technique | Purpose | Specific Application for this compound |
| Preparative HPLC-PDA-ELSD | Initial fractionation of crude extract | Separation of A. heteromorphus extract into multiple fractions beilstein-journals.org. |
| Semi-preparative HPLC | Final purification of target compound | Isolation of pure this compound from enriched fractions beilstein-journals.orgbeilstein-journals.org. |
| HRESIMS | Determination of molecular formula | Confirmed the elemental composition of co-isolated unguisins beilstein-journals.orgbeilstein-journals.org. |
| 1D NMR (¹H, ¹³C) | Identification of atoms and functional groups | Data compared with literature values to confirm the identity of this compound beilstein-journals.orgnih.gov. |
| 2D NMR (HSQC, HMBC, COSY) | Determination of atomic connectivity | Elucidation of the planar structure of co-isolated new unguisins beilstein-journals.orgbeilstein-journals.org. |
Cyclic peptides like this compound contain multiple chiral centers, primarily within their amino acid residues. Determining the absolute stereochemistry (D or L configuration) of each amino acid is critical for a complete structural description. Marfey's method is a widely used and reliable technique for this purpose researchgate.netbeilstein-journals.orgbeilstein-journals.org. The method involves the acid hydrolysis of the peptide to break it down into its constituent amino acids. These free amino acids are then derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent nih.govnih.gov. This reaction creates diastereomers that can be separated and analyzed using HPLC. By comparing the retention times of the derivatized amino acids from the hydrolysate with those of derivatized D- and L-amino acid standards, the absolute configuration of each residue in the original peptide can be unequivocally assigned nih.govresearchgate.net. The "advanced Marfey's method," which couples this process with mass spectrometry, further enhances the sensitivity and applicability of the technique, especially for unusual amino acids nih.gov. This approach has been successfully applied to determine the stereochemistry of the amino acid components of this compound and its congeners beilstein-journals.orgbeilstein-journals.orgresearchgate.net.
Elucidation of Unguisin B Biosynthetic Pathways
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for unguisin B synthesis is located in a specific BGC. The identification and analysis of these clusters in various fungal species have provided significant insights into the production of this family of peptides.
The biosynthetic gene cluster responsible for producing unguisins A and B was first identified in the fungus Aspergillus violaceofuscus CBS 115571. acs.orgmdpi.comresearchgate.net This BGC, designated the ung cluster, was discovered through genome mining of the sequenced fungus. frontiersin.org The cluster contains the core genes necessary for the peptide's synthesis. Key genes within this cluster include ungA, which encodes a large nonribosomal peptide synthetase (NRPS), and ungC, which codes for an alanine (B10760859) racemase. acs.orgresearchgate.net Additionally, the cluster contains genes for a hydrolase (ungD) and a transporter. nih.gov The identification of this cluster was a critical step in understanding the molecular basis of unguisin production. acs.org
Table 1: Key Genes in the ung Biosynthetic Gene Cluster of A. violaceofuscus CBS 115571
| Gene | Encoded Enzyme/Protein | Function in Unguisin Biosynthesis |
|---|---|---|
| ungA | Nonribosomal Peptide Synthetase (NRPS) | Assembles the heptapeptide (B1575542) backbone and performs macrocyclization. |
| ungC | Alanine Racemase | Converts L-alanine to D-alanine, the starter unit for the NRPS. |
| ungD | Hydrolase | Transforms cyclic unguisins into linear peptides. |
Unguisin-type cyclic peptides are produced by various species within the Aspergillus genus. Comparative analysis of the BGCs from different producers reveals a high degree of homology and a conserved core structure. nih.gov For instance, the ung'' BGC in Aspergillus heteromorphus CBS 117.55, which produces unguisins B and J, shows significant similarity to the ung BGC in A. violaceofuscus and the ung' BGC in A. campestris IBT 28561 (producer of unguisins H and I). nih.gov Similarly, a ugs cluster was identified in Aspergillus candidus MEFC1001, which is responsible for the synthesis of unguisins A, E, F, and K. mdpi.com
Table 2: Comparison of Unguisin BGCs in Different Fungal Species
| Fungal Species | BGC Designation | Key Products | Reference |
|---|---|---|---|
| Aspergillus violaceofuscus CBS 115571 | ung | Unguisin A, this compound | acs.orgnih.gov |
| Aspergillus heteromorphus CBS 117.55 | ung'' | This compound, Unguisin J | nih.govresearchgate.net |
| Aspergillus campestris IBT 28561 | ung' | Unguisin H, Unguisin I | nih.govresearchgate.net |
| Aspergillus candidus MEFC1001 | ugs | Unguisin A, E, F, K | mdpi.com |
A notable variation in the architecture of unguisin BGCs is the location of the alanine racemase gene. In Aspergillus violaceofuscus, the alanine racemase gene, ungC, is located within the ung gene cluster. mdpi.comnih.gov However, this is not always the case in other unguisin-producing fungi.
In Aspergillus candidus MEFC1001, the gene for the alanine racemase, ugsC, is not co-localized with the core NRPS gene (ugsA) and the methyltransferase gene (ugsB). mdpi.com This "extra-clustered" arrangement is a significant deviation, demonstrating that not all genes required for the biosynthesis of a secondary metabolite need to reside within the same BGC. mdpi.comresearchgate.net Despite its different genomic location, the function of UgsC remains the same: to provide the D-alanine starter unit for the NRPS assembly line. mdpi.com This finding highlights the genomic flexibility in the organization of biosynthetic pathways for fungal natural products.
Enzymatic Mechanisms in this compound Biosynthesis
The synthesis of this compound is carried out by a series of enzymatic reactions catalyzed by the proteins encoded by the ung BGC. The central enzyme is a multi-modular NRPS, which functions as an assembly line, assisted by other key enzymes like alanine racemase.
The core of the this compound biosynthetic pathway is the large, seven-module nonribosomal peptide synthetase (NRPS) known as UngA. mdpi.comnih.gov Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.
The biosynthesis begins when the first module's adenylation (A) domain accepts D-alanine as the starter unit. acs.orgresearchgate.net Subsequent modules then sequentially add the other six amino acids that constitute the this compound backbone. The condensation (C) domains within the NRPS catalyze the formation of peptide bonds between the incorporated amino acids. nih.govnih.gov A key feature of the UngA NRPS in A. violaceofuscus is the relaxed substrate specificity of the A-domain in its third module, which allows for the incorporation of either D-leucine (for this compound) or D-phenylalanine (for unguisin A). nih.gov After the linear heptapeptide has been fully assembled on the NRPS, a terminal thioesterase (TE) domain, typically located at the end of the final module, catalyzes the release and macrocyclization of the peptide to form the final cyclic structure of this compound. mdpi.com
The biosynthesis of this compound requires the non-proteinogenic amino acid D-alanine as its starting building block. mdpi.com This is supplied by the enzyme alanine racemase, encoded by the ungC gene. acs.orgresearchgate.net Through in vitro enzymatic reactions and gene deletion experiments, it was confirmed that UngC, a PLP-dependent enzyme, catalyzes the isomerization of the proteinogenic L-alanine into D-alanine. acs.orgmdpi.comnih.gov This D-alanine is then specifically recognized and activated by the first adenylation domain of the UngA NRPS, initiating the assembly of the heptapeptide. acs.orgresearchgate.net The function of UngC is therefore essential for the initiation of unguisin biosynthesis. mdpi.com
Hydrolase UngD-Mediated Transformation of Cyclic Unguisins into Linear Peptides
Within the unguisin biosynthetic gene cluster, a hydrolase/peptidase designated UngD has been identified. nih.govresearchgate.net In vitro investigations have demonstrated that UngD is capable of transforming cyclic unguisins by linearizing the peptide structure. nih.govresearchgate.netresearchgate.net This enzymatic reaction hydrolyzes the peptide bond, converting the macrocycle into a linear heptapeptide. researchgate.netresearchgate.net Despite this demonstrated in vitro activity, the corresponding linear peptides have not been detected in fungal cultures, suggesting that this transformation may not be a primary step in the natural maturation pathway or that the linear forms are transient intermediates. nih.govbeilstein-journals.org
Pre-assembly Modification by Methyltransferases (e.g., UgsB and β-carbon Methylation of Phenylpyruvate)
A key structural feature of some unguisin congeners is the presence of a β-methylphenylalanine (β-mPhe) residue. nih.gov The biosynthesis of this non-proteinogenic amino acid involves a pre-assembly modification catalyzed by a methyltransferase. nih.gov In the biosynthetic gene cluster of unguisins from Aspergillus candidus, the methyltransferase UgsB is responsible for this critical step. nih.govmdpi.com
Gene deletion experiments and in vitro enzymatic assays have confirmed the function of UgsB. nih.gov The deletion of the ugsB gene resulted in the disappearance of unguisins containing the β-mPhe residue, while production of the non-methylated analogues continued. nih.gov Further in vitro analysis showed that UgsB does not act on the cyclized peptide. nih.gov Instead, it catalyzes the methylation of phenylpyruvic acid (Ppy), a precursor of phenylalanine, to produce β-methylphenylpyruvate (β-mPpy). nih.govnih.gov This β-mPpy is then incorporated as the β-mPhe building block during the non-ribosomal peptide synthetase (NRPS) assembly line. nih.govmdpi.com This finding represents the first experimental evidence that β-carbon methylation of the phenylalanine residue in unguisins occurs at the precursor level rather than through a post-assembly modification. researchgate.netnih.govresearchgate.net
Another methyltransferase, UngE', has been identified in the unguisin biosynthetic gene cluster of Aspergillus campestris and is hypothesized to be associated with the methylation of phenylalanine. beilstein-journals.orgmdpi.com
| Enzyme | Gene | Organism | Function | Substrate | Product |
|---|---|---|---|---|---|
| UgsB | ugsB | Aspergillus candidus | Pre-assembly β-carbon methylation | Phenylpyruvic acid (Ppy) | β-methylphenylpyruvate (β-mPpy) |
| UngE' | ungE' | Aspergillus campestris | Hypothesized β-carbon methylation of Phenylalanine | Phenylalanine (hypothesized) | β-methylphenylalanine (hypothesized) |
Bioinformatic and Genetic Approaches in Biosynthesis Research
Genome Mining and AntiSMASH Analysis
The identification of the unguisin biosynthetic gene clusters (BGCs) has been significantly aided by genome mining and bioinformatic tools. nih.govnih.gov The "antibiotics and Secondary Metabolite Analysis Shell" (antiSMASH) software has been instrumental in predicting BGCs from the genomic data of unguisin-producing fungi like Aspergillus candidus and Aspergillus heteromorphus. nih.govresearchgate.netnih.gov By submitting annotated genome information to antiSMASH, researchers have successfully identified clusters containing the core heptamodular non-ribosomal peptide synthetase (NRPS) genes, such as ugsA and ungA. nih.govnih.gov This analysis also reveals the presence of other key biosynthetic genes within the cluster, including those encoding methyltransferases, racemases, hydrolases, and transporters, providing a foundational map for targeted genetic investigation. nih.govnih.gov
Gene Deletion Experiments
Gene deletion, or knockout, experiments have been a cornerstone in functionally characterizing the genes within the unguisin BGCs. nih.govnih.gov This strategy provides in vivo verification of a gene's role by observing the metabolic outcome after its removal. nih.gov
Key findings from gene deletion experiments include:
Deletion of the core NRPS gene (ugsA) : This experiment in A. candidus completely abolished the production of all unguisin compounds, confirming that the ugs cluster is responsible for their biosynthesis. nih.govmdpi.com
Deletion of the methyltransferase gene (ugsB) : The knockout of ugsB led to the specific loss of unguisins containing the β-methylphenylalanine residue, while the non-methylated congeners remained, thereby confirming UgsB's role in the methylation step. nih.gov
Deletion of the alanine racemase gene (ugsC) : The deletion of ugsC, which is located outside the main BGC in A. candidus, halted the production of all unguisins, demonstrating its essential function in providing the D-alanine starter unit for the NRPS. nih.gov
These experiments are crucial for moving from bioinformatic prediction to experimental validation of the biosynthetic pathway. researchgate.netnih.gov
Heterologous Production Strategies (e.g., in Aspergillus oryzae)
Heterologous expression provides a powerful strategy for producing natural products and characterizing their biosynthetic pathways away from the complexities of the native organism. beilstein-journals.org The filamentous fungus Aspergillus oryzae has been successfully employed as a host for the production of unguisins. nih.govbeilstein-journals.org
In one study, the seven-module NRPS gene, ungA, from Aspergillus violaceofuscus was heterologously expressed in Aspergillus oryzae NSAR1. nih.govbeilstein-journals.org This resulted in the successful production of both Unguisin A and this compound, demonstrating that the single UngA enzyme is responsible for synthesizing both compounds, which differ only by the incorporation of D-Phe or D-Leu at one position. nih.govbeilstein-journals.org This approach not only confirms the function of the core NRPS but also establishes a methodology for introducing large NRPS genes into a fungal host, paving the way for engineered biosynthesis and the production of novel unguisin analogs. researchgate.netresearchgate.net
| Approach | Tool/Method | Purpose | Key Finding/Application |
|---|---|---|---|
| Genome Mining | antiSMASH | Identification of Biosynthetic Gene Clusters (BGCs) | Predicted the ugs and ung clusters containing the core NRPS and tailoring enzymes. |
| Genetic Validation | Gene Deletion (Knockout) | Functional characterization of specific genes | Confirmed the roles of ugsA (NRPS), ugsB (methyltransferase), and ugsC (racemase). |
| Evolutionary Analysis | Phylogenetic Analysis | Understanding NRPS domain specificity | Revealed that A-domains clade by module position rather than substrate, explaining relaxed specificity. |
| Production Strategy | Heterologous Expression | Production and characterization of unguisins | Successful production of Unguisins A and B in Aspergillus oryzae by expressing the ungA NRPS. |
Precursor-Directed Biosynthesis Approaches
Precursor-directed biosynthesis is a technique used to generate novel analogues of a natural product by supplying the producing organism with synthetic or unnatural precursors. This approach leverages the inherent flexibility of the biosynthetic enzymes.
In the case of unguisins, this strategy was successfully employed with the fungus Emericella unguis, a known producer of unguisins A and B. nih.gov By supplementing the culture medium with various amino acids, researchers were able to influence the biosynthetic pathway and induce the production of a new unguisin analogue. The feeding of L-phenylalanine and L-leucine, which are precursors for unguisins A and B, was part of this study. More significantly, when the culture was supplemented with L-alanine and L-serine, a new related cyclic heptapeptide, designated Unguisin D, was detected and subsequently characterized. nih.gov This finding demonstrates the capability of the Unguisin NRPS to accept and incorporate alternative substrates, paving the way for the engineered biosynthesis of new unguisin derivatives.
| Producing Organism | Supplemented Precursor | Observed Outcome | Reference |
|---|---|---|---|
| Emericella unguis | L-Alanine | Detection of a new analogue, Unguisin D. | nih.gov |
| Emericella unguis | L-Serine | Detection of a new analogue, Unguisin D. | nih.gov |
| Emericella unguis | L-Phenylalanine | Used in study that led to Unguisin D detection. | nih.gov |
| Emericella unguis | L-Leucine | Used in study that led to Unguisin D detection. | nih.gov |
Preclinical Biological Activities and Mechanistic Studies
Anticancer Activity and Cellular Effects
Studies have demonstrated that Unguisin B exhibits anticancer activity, specifically against certain cancer cell lines. This activity is associated with its ability to modulate key cellular processes such as apoptosis and cell cycle progression.
This compound has been shown to induce apoptosis in specific cancer cell lines, including MDA-MB-231 triple-negative breast cancer cells. Research indicates that treatment with this compound leads to the induction of early apoptosis in these cells.
The induction of apoptosis by this compound in MDA-MB-231 cells is linked to specific molecular mechanisms. Studies have reported that this compound treatment results in the downregulation of BCL2L1 mRNA expression. BCL2L1 encodes the anti-apoptotic protein Bcl-xL, and its downregulation can contribute to the activation of apoptotic pathways.
Table 1: Effect of this compound on BCL2L1 mRNA Expression in MDA-MB-231 Cells
| Target Gene | Effect of this compound Treatment | Significance |
|---|
In addition to inducing apoptosis, this compound has been observed to modulate the cell cycle in cancer cells. Specifically, it has been shown to induce cell cycle arrest at the S phase in MDA-MB-231 cells. S-phase arrest prevents DNA replication and can inhibit cancer cell proliferation.
The mechanism underlying the S-phase cell cycle arrest induced by this compound involves the modulation of key signaling molecules. Research indicates that this compound treatment leads to the downregulation of AKT1 mRNA expression. AKT1 is a protein kinase involved in various cellular processes, including cell cycle regulation and survival, and its downregulation can contribute to cell cycle arrest.
Table 2: Effect of this compound on AKT1 mRNA Expression in MDA-MB-231 Cells
| Target Gene | Effect of this compound Treatment | Significance |
|---|
An important aspect of evaluating potential therapeutic agents is their selectivity towards cancer cells compared to non-cancerous cells. Studies have investigated the effects of this compound on non-cancerous cell lines, such as human keratinocytes (HaCaT cells). Research indicates that this compound did not induce apoptosis or cell cycle arrest in HaCaT cells, suggesting a degree of selective toxicity towards cancer cells like MDA-MB-231.
Antibacterial Activity
This compound is a cyclic heptapeptide (B1575542) isolated from fungal species, notably Emericella unguis and Aspergillus species. researchgate.netnih.govbeilstein-journals.orgnih.govacs.org It is structurally similar to unguisin A, with the key difference being the substitution of L-phenylalanine in unguisin A with L-leucine in this compound. researchgate.netnih.gov The presence of a γ-aminobutyric acid (GABA) residue in the unguisin family of peptides contributes to their conformational flexibility. mdpi.comresearchgate.netnih.gov
Based on the provided outline and search results, the following sections detail the reported biological activities of this compound in academic literature, specifically focusing on its potential in the context of anion receptor function as related to Unguisin A.
Other Reported Biological Activities in Academic Literature (if any, or noted as not significant)
Academic literature on this compound specifically, beyond its structural characterization and biosynthesis, indicates limited reported biological activities. Some studies have screened Unguisins A and B for moderate antibacterial activity. researchgate.netresearchgate.net However, one report explicitly states that "no significant biological activities have been reported for these small peptides" including this compound, while noting that unguisin A has shown anion binding properties. beilstein-journals.orgnih.govbeilstein-journals.org Another study evaluating the cytotoxic activity of several unguisins, including this compound, against various cancer cell lines and normal human cells found no significant cytotoxic effects at a tested concentration of 50 µM. nih.gov
Potential for General Anion Receptor Function (in context of Unguisin A)
While this compound itself has not been extensively studied for anion receptor function in the available literature, its close structural analogue, Unguisin A, has been demonstrated to act as a promiscuous host molecule in anion-binding interactions. researchgate.netresearchgate.netrsc.org Research indicates that Unguisin A exhibits high affinity particularly for phosphate (B84403) and pyrophosphate anions. researchgate.netmdpi.comresearchgate.netnih.govrsc.orgunsw.edu.au This anion-binding capability of Unguisin A is attributed, in part, to the conformational flexibility conferred by the GABA residue within its cyclic structure. mdpi.comresearchgate.netnih.gov
Structure Activity Relationship Studies and Conformational Analysis
Influence of Amino Acid Residue Variability on Biological Profiles
The unguisin family exhibits structural diversity primarily through variations in amino acid residues at positions 2-6 of the cyclic heptapeptide (B1575542) scaffold. mdpi.combeilstein-journals.org The residues D-Trp, GABA, and D-Ala are generally conserved within the unguisin scaffold. mdpi.com This variability in amino acid composition is linked to differences in the biological profiles observed among various unguisins. For instance, unguisin A and unguisin B differ by a single amino acid at position 3, with unguisin A containing L-phenylalanine and this compound containing L-leucine. beilstein-journals.orgresearchgate.netresearchgate.net Unguisin C, another congener, is similar to unguisin A but has a substitution of D-alanine to D-serine, resulting in a more hydrophilic peptide. researchgate.net Unguisin D is similar to this compound with the replacement of valine-2 to leucine. researchgate.net
While some unguisins, including unguisin A and B, have shown moderate antibacterial activity, significant biological activities have not been widely reported for many members of this family. nih.govresearchgate.net However, unguisin A has demonstrated the ability to bind various anions, particularly phosphate (B84403) and pyrophosphate, suggesting potential applications in areas like environmental science or biomedicine. mdpi.comresearchgate.net The presence of the GABA fragment is thought to contribute to the conformational flexibility of the macrocycle, which can influence its interaction with protein targets. mdpi.comresearchgate.net
Computational Approaches to Structure-Activity Relationships
Computational methods play a significant role in understanding the structure-activity relationships and conformational behavior of cyclic peptides like unguisins.
Molecular Modeling for Identification of Specific Targets and Binding Sites
Molecular modeling techniques can be employed to predict how this compound and related compounds might interact with potential biological targets and to identify specific binding sites. escholarship.org Although specific studies detailing the molecular modeling of this compound binding sites were not extensively found in the search results, the general approach involves using computational methods to generate energetically favorable binding sites based on the compound's structure and the known or predicted structure of a target protein. escholarship.org This can help in understanding the molecular basis of any observed biological activity and guide the design of analogues with improved properties.
Molecular Dynamics Simulations for Conformational Flexibility Assessment (in context of related unguisins)
Molecular dynamics (MD) simulations are valuable tools for assessing the conformational flexibility of molecules, including cyclic peptides. acs.org These simulations can provide insights into the dynamic behavior of unguisins in different environments, such as in solution or in the presence of a membrane or protein target. researchgate.netnih.gov
Studies on related unguisins, such as unguisin A, have utilized MD simulations to explore their conformational space. acs.orguniovi.es For example, MD simulations have been used to understand how the stereochemistry of fluorinated analogues of unguisin A affects their conformational properties. acs.orguniovi.es The presence of the GABA residue in unguisins is known to induce enhanced conformational mobility compared to cyclic peptides composed solely of α-amino acids. researchgate.netresearchgate.net MD simulations can help to quantify this flexibility and identify the preferred conformations, which is crucial for understanding how these molecules interact with their environment and potential targets. uniovi.es
Impact of Targeted Structural Modifications (e.g., Fluorination Studies on Related Unguisins and Analogues)
Targeted structural modifications, such as fluorination, can significantly impact the properties of cyclic peptides, including their conformation and biological activity. rsc.orgpsychoactif.org While specific fluorination studies focusing directly on this compound were not prominently featured, research on related unguisins and other cyclic peptides provides relevant insights.
Fluorination can influence various molecular properties, including conformation, basicity, lipophilicity, and metabolic stability. psychoactif.orgnottingham.ac.uknih.gov Studies on backbone-fluorinated analogues of unguisin A have shown that stereoselective fluorination can alter the geometry and conformational properties of the cyclic peptide. psychoactif.orgnottingham.ac.uksci-hub.se These modifications can lead to altered affinity for ions or changes in interactions with biological molecules. researchgate.net The incorporation of fluorine can be used as a tool to fine-tune the conformational landscape of cyclic peptides and potentially enhance their biological activities or improve their pharmacokinetic properties. uniovi.esrsc.org
Emerging Research Avenues and Prospects for Unguisin B
Broadening the Scope of Biological Evaluation
The scope of biological evaluation for Unguisin B remains limited due to the absence of initial positive results in primary screenings for anticancer or other significant biological activities.
There is no published research on the effects of this compound across an expanded panel of cancerous and non-cancerous cell lines.
While other compounds from Aspergillus unguis have been investigated for various biological activities, there are no specific reports of this compound being tested for antimalarial, antioxidant, or enzyme-inhibiting properties. nih.govresearchgate.net
No in vivo studies in relevant biological models have been conducted for this compound, which is a standard step that would only follow positive in vitro findings.
Strategies for Biosynthetic Engineering and Analog Discovery
The structural complexity and potential bioactivities of unguisins have spurred interest in developing strategies to generate novel analogs. Biosynthetic engineering of the nonribosomal peptide synthetase (NRPS) machinery responsible for unguisin assembly presents a promising avenue for achieving this goal.
Metabolic Induction for Novel Unguisin Analog Production
Metabolic induction techniques aim to stimulate the production of secondary metabolites that are not typically expressed under standard laboratory conditions. frontiersin.org While research specifically detailing the metabolic induction of novel unguisin analogs is nascent, established methods in fungal biotechnology offer a strategic framework.
One such strategy is the OSMAC (One Strain, Many Compounds) approach, which involves systematically altering cultivation parameters such as media composition, temperature, and aeration. bohrium.com For unguisin-producing fungi like Aspergillus species, varying the nutrient sources, particularly amino acid precursors, could potentially lead to the incorporation of different monomers into the unguisin scaffold, yielding new analogs. For instance, supplementing the culture media with non-proteinogenic amino acids might entice the relaxed-specificity adenylation (A) domains of the UngA NRPS to incorporate these novel substrates.
Another powerful technique is co-cultivation , where the unguisin-producing fungus is grown alongside other microorganisms. frontiersin.org The resulting microbial interplay can trigger the expression of otherwise silent biosynthetic gene clusters as a defense or communication mechanism, potentially leading to the production of new unguisin derivatives. bohrium.com For example, introducing a competing bacterial or fungal strain could induce a stress response in the Aspergillus host, activating latent enzymatic pathways that modify the basic unguisin structure.
Chemical elicitors and epigenetic modifiers also represent a viable strategy. The addition of substances like histone deacetylase (HDAC) inhibitors can remodel chromatin structure, leading to the transcription of previously silenced genes, including those within the unguisin biosynthetic gene cluster. nih.gov This could unveil novel tailoring enzymes that modify the unguisin core, generating new chemical entities.
The following table outlines potential metabolic induction strategies for Unguisin analog production:
| Strategy | Description | Potential Outcome for this compound |
| OSMAC Approach | Systematically varying culture conditions (media, temperature, pH). | Altered expression levels of known unguisins; production of new analogs through precursor-directed biosynthesis. |
| Co-cultivation | Growing the producing organism with other microbes. | Induction of silent tailoring enzymes, leading to post-assembly modifications of the unguisin scaffold. |
| Chemical Elicitation | Addition of small molecules to trigger secondary metabolism. | Activation of cryptic pathways or upregulation of the unguisin gene cluster, potentially revealing novel congeners. |
| Epigenetic Modification | Using agents like HDAC inhibitors to alter gene expression. | Transcription of previously silent genes within the unguisin biosynthetic gene cluster, leading to novel analogs. nih.gov |
Genetic Engineering of NRPS Pathways for Modified Unguisin Analogs
Direct manipulation of the nonribosomal peptide synthetase (NRPS) genes responsible for unguisin biosynthesis offers a more targeted approach to generating novel analogs. nih.gov The modular nature of NRPSs, with their distinct domains for substrate selection (adenylation), peptide bond formation (condensation), and chain elongation (thiolation), makes them amenable to genetic engineering. researchgate.net
A primary strategy involves domain swapping or mutagenesis within the adenylation (A) domains of the UngA NRPS. The A-domain is responsible for recognizing and activating a specific amino acid substrate. nih.gov By altering the "specificity code" of these domains through site-directed mutagenesis or by replacing an entire A-domain with one that recognizes a different amino acid, it is theoretically possible to direct the incorporation of novel monomers into the unguisin backbone. researchgate.net For example, replacing the A-domain responsible for incorporating D-Phenylalanine in the this compound biosynthetic pathway with one that recognizes tyrosine could lead to a novel hydroxylated analog.
Another approach is the inactivation or modification of tailoring enzymes encoded within the unguisin biosynthetic gene cluster. These enzymes often perform post-assembly modifications such as methylation or hydroxylation. Gene knockout experiments targeting these enzymes could lead to the accumulation of biosynthetic intermediates or the production of analogs lacking specific modifications. nih.gov Conversely, the introduction of novel tailoring enzymes from other biosynthetic pathways could add new chemical moieties to the unguisin scaffold.
Heterologous expression of the entire unguisin biosynthetic gene cluster in a well-characterized host organism, such as Aspergillus oryzae, provides a powerful platform for these engineering efforts. nih.govbeilstein-journals.org This approach decouples the biosynthetic pathway from the native producer's complex regulatory networks, potentially simplifying the engineering process and improving yields. nih.gov
Genomics-Guided Discovery of Underexplored Unguisin Congeners
The proliferation of fungal genome sequencing data has enabled a genomics-guided approach to discover novel natural products, including new unguisin congeners. figshare.com This strategy involves searching for homologous biosynthetic gene clusters (BGCs) in the genomes of various fungi.
Researchers have successfully identified the BGC responsible for the production of unguisins B and J in Aspergillus heteromorphus by mining its genome for sequences with high homology to known unguisin BGCs. nih.govbeilstein-journals.org This discovery confirmed that the co-production of these two analogs, which differ at a single amino acid position, is due to the relaxed substrate specificity of a single NRPS module. nih.gov Similarly, a recent study on the marine-derived fungus Aspergillus candidus led to the isolation of a new analog, unguisin K, and the elucidation of its biosynthetic pathway through gene disruption and in vitro enzymatic characterization. nih.gov
Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can predict BGCs in fungal genomes, and phylogenetic analysis of the core NRPS enzymes can reveal their evolutionary relationships and potential for producing unguisin-like compounds. nih.gov A cladogram analysis of the adenylation domains from known unguisin-producing NRPSs has shown that these domains form a distinct clade, which also includes homologous domains from fungi not yet known to produce unguisins, such as Penicillium coprophilum and Epichloe festucae. nih.gov This suggests that these species are promising candidates for targeted discovery of novel unguisin derivatives.
The following table summarizes key findings from genomics-guided discovery of unguisins:
| Producing Organism | Unguisin Analogs Identified | Key Discovery |
| Aspergillus violaceofuscus | Unguisin A, this compound | Heterologous expression of the ungA NRPS yielded both analogs, demonstrating relaxed substrate specificity. nih.govbeilstein-journals.org |
| Aspergillus heteromorphus | This compound, Unguisin J | Co-isolation indicated that a single NRPS module can accept two different amino acid substrates. nih.gov |
| Aspergillus candidus | Unguisin A, E, F, and K | Elucidation of a biosynthetic pathway involving an extra-clustered alanine (B10760859) racemase. nih.gov |
Considerations for Overcoming Research Contradictions and Data Gaps in Observed Activities
Despite the growing interest in the unguisin family of natural products, there is a notable lack of consensus and a significant amount of missing information regarding their biological activities. Early reports and some reviews have suggested moderate antibacterial activity for unguisin A and B. nih.gov However, a more recent and detailed study that isolated unguisins B and J from Aspergillus heteromorphus stated that, to date, no significant biological activities have been reported for these small peptides. nih.govbeilstein-journals.org
This discrepancy highlights a critical gap in the research. The initial reports of bioactivity may have been based on preliminary screenings or assays that were not subsequently validated. It is also possible that the observed activity is highly specific to certain bacterial strains or requires particular assay conditions that have not been consistently replicated. Furthermore, the potential for synergistic effects with other co-occurring metabolites in crude extracts cannot be ruled out in earlier studies.
Another area with sparse data is the specific biological targets of unguisins. While unguisin A has been shown to bind to a series of anions, the biological implications of this activity remain unexplored. beilstein-journals.org For the majority of the unguisin congeners, their molecular targets and mechanisms of action are completely unknown. This lack of mechanistic understanding hampers efforts to rationally explore their therapeutic potential.
To overcome these contradictions and fill the existing data gaps, a more systematic and rigorous approach to bioactivity screening is required. This should involve testing purified unguisin compounds against a broad and diverse panel of biological targets, including various bacterial and fungal pathogens, cancer cell lines, and specific enzyme assays. Advanced techniques such as chemoproteomics and thermal shift assays could be employed to identify the direct binding partners of unguisins within the cell, thereby elucidating their mechanism of action. A concerted effort to standardize bioassay protocols across different research groups would also help in generating more comparable and reliable data, ultimately providing a clearer picture of the true biological potential of the unguisin family of cyclic peptides.
Q & A
Q. What experimental methodologies are recommended for isolating and characterizing Unguisin B from natural sources?
To isolate this compound, employ sequential extraction protocols (e.g., solvent partitioning, column chromatography) followed by HPLC or LC-MS for purification. Structural characterization requires spectroscopic techniques (NMR for stereochemical resolution, HRMS for molecular formula confirmation). Ensure purity via HPLC-UV/ELSD and cross-reference spectral data with published literature . For novel derivatives, include elemental analysis and X-ray crystallography (if feasible) to establish identity .
Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?
Use dose-response assays (e.g., MTT or CellTiter-Glo®) across physiologically relevant concentrations. Include positive controls (e.g., known inhibitors) and vehicle controls to account for solvent effects. Replicate experiments ≥3 times to assess variability. Predefine statistical significance thresholds (e.g., p < 0.05, adjusted for multiple comparisons via Bonferroni correction) to minimize Type I errors .
Q. Which analytical techniques are critical for confirming the structural fidelity of synthesized this compound analogs?
Combine -/-NMR, 2D NMR (COSY, HSQC, HMBC), and HRMS for structural elucidation. Compare retention times (HPLC) and spectroscopic profiles with authentic standards. For stereochemical confirmation, employ circular dichroism (CD) or optical rotation measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity (e.g., IC50 values) of this compound across studies?
Conduct a meta-analysis of experimental variables:
- Cell lines/assay conditions : Differences in cell viability protocols (e.g., incubation time, serum concentration) may alter results.
- Compound handling : Degradation due to improper storage (light, temperature) affects potency.
- Data normalization : Ensure consistent baseline correction methods. Use statistical tools like ANOVA with post-hoc tests to identify outliers and assess inter-study variability .
Table 1 : Example of Conflicting IC50 Values and Variables
| Study | IC50 (μM) | Cell Line | Assay Duration | Solvent |
|---|---|---|---|---|
| A | 2.1 | HeLa | 48h | DMSO |
| B | 5.7 | MCF-7 | 24h | EtOH |
Q. What statistical approaches are optimal for analyzing high-throughput screening (HTS) data of this compound derivatives?
Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in HTS datasets. Prioritize hits with fold-change >2 and q-value <0.1. Validate top candidates using orthogonal assays (e.g., SPR for binding affinity) to reduce false positives .
Q. How can synthetic pathways for this compound be optimized to address low yields or byproduct formation?
Use design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Monitor intermediates via TLC or LC-MS. For persistent byproducts, consider:
- Protecting groups : To prevent unwanted side reactions.
- Alternative catalysts : Enzymatic or organocatalytic systems for stereoselectivity. Document iterative optimization steps in supplementary materials to enable reproducibility .
Methodological Considerations
- Reproducibility : Provide detailed synthetic protocols (e.g., molar ratios, purification steps) in supplementary files, adhering to journal guidelines .
- Literature Review : Use databases like SciFinder or Reaxys to compile primary studies on this compound. Cross-reference synthesis routes and bioactivity claims to identify knowledge gaps .
- Data Transparency : Share raw spectral data and assay datasets via repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
